
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isoxazole ring and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and isoxazole-containing molecules. Examples include:
- N-(2-(5-(3,4-dichlorophenyl)furan-2-yl)ethyl)-3-(1-(2-hydroxyethylamino)ethyl)-1H-pyrazole-5-carboxamide .
Uniqueness
1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structural features provide distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
1-Methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrazole core, which is known for its diverse biological properties. The presence of isoxazole and phenyl moieties enhances its pharmacological potential.
Anticancer Activity
Research has indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific concentrations (e.g., 1.0 μM) .
Table 1: Anticancer Activity Overview
Compound | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
This compound | MDA-MB-231 | 1.0 | Induces apoptosis |
Similar Pyrazole Derivative | HepG2 | 10.0 | Enhances caspase activity |
Antimicrobial Activity
Compounds containing isoxazole and pyrazole structures have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Isoxazole-Pyrazole Derivative | S. aureus | 50 μg/mL |
Isoxazole-Pyrazole Derivative | E. coli | 40 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the normal cell cycle progression, particularly at the G1/S phase.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and metabolic functions.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to the compound :
- Study on Anticancer Properties : A study synthesized various pyrazole derivatives and tested their effects on MDA-MB-231 cells, demonstrating significant apoptosis induction at low concentrations .
- Antimicrobial Screening : Another study evaluated the antibacterial efficacy of isoxazole-containing compounds against E. coli and S. aureus, showing promising results that warrant further exploration .
Properties
IUPAC Name |
2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-14(23-20-12)8-9-18-17(22)16-11-15(19-21(16)2)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICVZRINQAVDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.